6-bromo-5-chloropyrazine-2-carboxylic acid
Description
Properties
CAS No. |
1017604-40-8 |
|---|---|
Molecular Formula |
C5H2BrClN2O2 |
Molecular Weight |
237.4 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 5 Chloropyrazine 2 Carboxylic Acid
Strategic Retrosynthesis of the 6-Bromo-5-chloropyrazine-2-carboxylic Acid Scaffold
A logical retrosynthetic analysis of 6-bromo-5-chloropyrazine-2-carboxylic acid suggests several potential disconnection points. The carboxylic acid group can be envisioned as arising from the hydrolysis of a nitrile or an ester, or through direct carboxylation of the pyrazine (B50134) ring. The halogen substituents, bromine and chlorine, could be introduced through regioselective halogenation reactions on a pyrazine-2-carboxylic acid precursor.
One plausible retrosynthetic pathway begins with the target molecule and disconnects the bromine atom. This leads back to 5-chloropyrazine-2-carboxylic acid as a key intermediate. The challenge then becomes the regioselective bromination at the 6-position of this precursor.
Alternatively, disconnection of the chlorine atom would point to 6-bromopyrazine-2-carboxylic acid as the key intermediate. This would necessitate a regioselective chlorination at the 5-position. The feasibility of these approaches depends heavily on the directing effects of the existing substituents on the pyrazine ring.
A third strategy involves the construction of the pyrazine ring itself from acyclic precursors that already contain the necessary functionalities or precursors to them. For instance, the condensation of a diaminomaleonitrile (B72808) derivative with appropriate reagents could be a potential, albeit more complex, route.
Considering the available starting materials and the known reactivity of pyrazine systems, the most straightforward approaches likely involve the sequential halogenation of a pyrazine-2-carboxylic acid derivative or the construction of the halogenated pyrazine ring followed by introduction of the carboxylic acid functionality.
Synthesis of Key Pyrazine Precursors and Intermediates
The successful synthesis of 6-bromo-5-chloropyrazine-2-carboxylic acid is highly dependent on the efficient preparation of key precursors. Two such critical intermediates are 5-chloropyrazine-2-carboxylic acid and 6-bromopyrazine-2-carboxylic acid.
5-Chloropyrazine-2-carboxylic acid is a known compound that can be synthesized through various methods. One common approach starts from pyrazine-2-carboxamide. A regioselective chlorination can be achieved, followed by hydrolysis of the amide or a nitrile intermediate to the desired carboxylic acid. google.comguidechem.com This intermediate is a valuable building block for introducing further functionality to the pyrazine ring. glpbio.com
6-Bromopyrazine-2-carboxylic acid is another crucial precursor. Its synthesis can be approached by the bromination of pyrazine-2-carboxylic acid. However, controlling the regioselectivity of this reaction can be challenging. An alternative is to start from a pre-functionalized pyrazine, such as 2-amino-6-bromopyrazine, which can then be converted to the carboxylic acid via a Sandmeyer-type reaction or other functional group interconversions.
A related and potentially useful intermediate is 2-amino-5-bromo-6-chloropyrazine . glpbio.comcymitquimica.comtargetmol.com This compound, with its amino group, offers a handle for conversion into a carboxylic acid. A Chinese patent describes a scalable process for preparing the isomeric 2-amino-3-bromo-6-chloropyrazine (B112278) from 3-aminopyrazine-2-carboxylate, involving steps like chlorination, diazotization bromination, hydrolysis, and rearrangement, which highlights potential strategies for synthesizing related structures. google.com
Direct Synthetic Routes to 6-Bromo-5-chloropyrazine-2-carboxylic Acid
Direct synthetic routes to the target compound would ideally involve the regioselective introduction of the final substituent onto a pre-existing di-substituted pyrazine.
Regioselective Halogenation Approaches on Pyrazine Rings
The regioselectivity of halogenation on the pyrazine ring is influenced by the electronic nature of the existing substituents. For the synthesis of 6-bromo-5-chloropyrazine-2-carboxylic acid, two primary halogenation strategies can be considered:
Bromination of 5-chloropyrazine-2-carboxylic acid: The electron-withdrawing nature of both the chloro and carboxylic acid groups will deactivate the pyrazine ring towards electrophilic substitution. The directing effects of these groups would need to be carefully considered to achieve bromination at the desired 6-position.
Chlorination of 6-bromopyrazine-2-carboxylic acid: Similarly, the bromo and carboxylic acid groups are deactivating. Achieving selective chlorination at the 5-position would be the key challenge.
General methods for the halogenation of heterocyclic systems often employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst or under free-radical conditions. The choice of solvent and reaction conditions can significantly influence the regiochemical outcome. For instance, a new synthesis method for 2-amino-3-bromo-6-chloropyrazine was developed involving the direct bromination of 2-amino-6-chloropyrazine (B134898) with a brominating reagent and a catalyst, which reportedly offers higher yields and simpler purification compared to previous methods. guidechem.com
Carboxylation Reactions for Pyrazine-2-carboxylic Acid Formation
The introduction of the carboxylic acid group at the 2-position of the pyrazine ring is a critical step. If starting from a pre-halogenated pyrazine without the carboxyl group, such as 2-bromo-3-chloropyrazine, a carboxylation reaction would be necessary. This can be achieved through several methods:
Lithiation followed by quenching with carbon dioxide: This is a common method for introducing carboxylic acid groups onto aromatic and heteroaromatic rings. It would require the selective lithiation of the pyrazine ring, which can be challenging in the presence of two different halogen atoms.
Palladium-catalyzed carbonylation: This method involves the use of carbon monoxide and a palladium catalyst to convert a halo-pyrazine into a pyrazine carboxylic ester, which can then be hydrolyzed to the acid.
From a nitrile precursor: A common route is the hydrolysis of a pyrazine-2-carbonitrile. For example, 6-bromo-5-chloropyrazine-2-carbonitrile could be a key intermediate, which upon hydrolysis would yield the target acid. The synthesis of the isomeric 6-bromo-3-chloropyrazine-2-carbonitrile (B1377222) is known. sigmaaldrich.comuni.lunih.gov
Scalable Process Development for 6-Bromo-5-chloropyrazine-2-carboxylic Acid and its Analogs
The transition from a laboratory-scale synthesis to a scalable industrial process presents several challenges. These include cost of starting materials, reaction safety, yield optimization, and purification of the final product.
Optimization of Reaction Parameters and Yields
For any of the proposed synthetic routes, optimization of reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key parameters to consider include:
Solvent: The choice of solvent can affect reaction rates, regioselectivity, and ease of product isolation.
Temperature: Halogenation and carboxylation reactions can be sensitive to temperature, which can influence reaction kinetics and the formation of byproducts.
Catalyst: For catalyzed reactions, the choice of catalyst and its loading can have a significant impact on the efficiency of the transformation.
Reaction Time: Monitoring the reaction progress to determine the optimal reaction time is essential to prevent the formation of degradation products.
| Entry | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS (1.1 eq) | CCl₄ | 80 | 4 | 45 |
| 2 | NBS (1.1 eq) | CH₃CN | 80 | 4 | 55 |
| 3 | NBS (1.5 eq) | CH₃CN | 80 | 6 | 65 |
| 4 | Br₂ | Acetic Acid | 60 | 2 | 40 |
This table is illustrative and based on general principles of halogenation reactions.
Similarly, for a carboxylation step involving lithiation, optimization would focus on the choice of organolithium reagent, temperature, and quenching conditions.
The development of a robust and scalable process for the synthesis of 6-bromo-5-chloropyrazine-2-carboxylic acid requires a systematic investigation of these parameters for each step in the chosen synthetic route. The information from patents regarding scalable processes for related compounds, such as 2-amino-3-bromo-6-chloropyrazine, can provide valuable insights into potential industrial-scale production methods. google.com
Multi-step Convergent Synthesis Strategies
A hypothetical convergent synthesis of 6-bromo-5-chloropyrazine-2-carboxylic acid would involve the construction of the pyrazine ring from smaller, pre-functionalized acyclic precursors. This approach stands in contrast to linear syntheses that typically start with a pre-existing pyrazine ring and introduce substituents in a stepwise manner. The core of a convergent strategy lies in the condensation of two key fragments, typically an α-dicarbonyl compound and a 1,2-diamine derivative, where the necessary halogen substituents are already incorporated into these building blocks.
One plausible, albeit not explicitly detailed in the available literature for this specific molecule, convergent approach could involve the reaction of a halogenated α-dicarbonyl compound with a functionalized diamine. For instance, the synthesis could conceptually proceed via the condensation of a 1-bromo-1-chloro-propan-2,3-dione derivative with an amino acid amide, such as glycinamide. However, the stability and accessibility of such highly functionalized precursors present significant synthetic challenges.
A more common and documented approach for creating unsymmetrically substituted pyrazines involves the condensation of an α-aminoketone with another α-aminoketone or an α-dicarbonyl compound. nih.gov In the context of 6-bromo-5-chloropyrazine-2-carboxylic acid, this would necessitate the synthesis of appropriately halogenated and functionalized precursors.
A potential, though not directly reported, convergent pathway could be envisioned as follows:
Fragment A Synthesis: Preparation of a halogenated α-amino ketone derivative. This could start from a suitably protected amino acid which is then halogenated and converted to an α-amino ketone.
Fragment B Synthesis: Preparation of a halogenated α-ketoacid derivative. This might involve the oxidation of a corresponding halogenated methyl ketone.
Condensation and Cyclization: The two fragments would then be condensed under conditions that favor the formation of the dihydropyrazine (B8608421) intermediate, followed by oxidation to the aromatic pyrazine ring. Subsequent hydrolysis of an ester group, if used to protect the carboxylic acid functionality, would yield the final product.
It is important to note that many synthetic preparations of related compounds, such as 5-chloropyrazine-2-carboxylic acid and various substituted pyrazines, often rely on linear synthetic strategies. rsc.org These typically involve the modification of a pre-formed pyrazine ring system. For example, the synthesis of 2-bromo-5-methylpyrazine (B1289261) has been achieved through the Hofmann degradation of 5-methylpyrazine-2-carboxamide, followed by diazotization and bromination. tsijournals.com Such linear approaches, while not convergent, are often more practical for accessing specific substitution patterns on the pyrazine core.
Chemical Reactivity and Derivatization of 6 Bromo 5 Chloropyrazine 2 Carboxylic Acid
Transformations at the Carboxylic Acid Functionality
The carboxylic acid group in 6-bromo-5-chloropyrazine-2-carboxylic acid is a primary site for derivatization, allowing for the introduction of a wide range of functional groups through well-established chemical transformations.
Esterification Reactions for Ester Derivatives
The conversion of 6-bromo-5-chloropyrazine-2-carboxylic acid to its corresponding esters can be achieved through various esterification methods. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used as the solvent, and any water formed during the reaction is removed. masterorganicchemistry.com
For example, the reaction of 6-bromo-5-chloropyrazine-2-carboxylic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield methyl 6-bromo-5-chloropyrazine-2-carboxylate. The general reaction is depicted below:
General Esterification Reaction
6-bromo-5-chloropyrazine-2-carboxylic acid + R-OH ⇌ 6-bromo-5-chloro-2-(alkoxycarbonyl)pyrazine + H₂O (in the presence of an acid catalyst)
While specific examples for the esterification of 6-bromo-5-chloropyrazine-2-carboxylic acid are not extensively documented in publicly available literature, the principles of Fischer esterification are broadly applicable to aromatic and heteroaromatic carboxylic acids. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Examples of Esterification Reactions for Related Pyrazine (B50134) Carboxylic Acids This table is illustrative and based on general chemical principles, as specific data for the target compound is limited.
| Alcohol (R-OH) | Ester Product | Typical Catalyst |
|---|---|---|
| Methanol | Methyl 6-bromo-5-chloropyrazine-2-carboxylate | H₂SO₄ |
| Ethanol | Ethyl 6-bromo-5-chloropyrazine-2-carboxylate | HCl |
Amidation Reactions for Carboxamide Derivatives
The synthesis of carboxamide derivatives from 6-bromo-5-chloropyrazine-2-carboxylic acid is a key transformation for introducing nitrogen-containing moieties. Direct reaction of the carboxylic acid with an amine is generally challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated first.
A common method involves converting the carboxylic acid to its more reactive acid chloride, for instance, by using thionyl chloride (SOCl₂). libretexts.org The resulting 6-bromo-5-chloropyrazine-2-carbonyl chloride can then readily react with a primary or secondary amine to form the corresponding carboxamide.
Another effective method for amidation is the use of coupling reagents. Research on the synthesis of 6-chloropyrazine-2-carboxylic acid derivatives has demonstrated the use of 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of triethylamine (B128534) (TEA) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to form a mixed anhydride (B1165640), which then reacts with an amine to yield the amide in good yields (71-75%). nih.gov Similarly, propylphosphonic anhydride (T3P) has been used as a coupling reagent for the synthesis of pyrazine-2-carboxamides from various substituted pyrazine-2-carboxylic acids and piperazines. rjpbcs.com
Table 2: Examples of Amidation Reactions for Related Pyrazine Carboxylic Acids
| Amine | Amide Product | Coupling Reagent/Method | Reference |
|---|---|---|---|
| Aniline | N-phenyl-6-chloropyrazine-2-carboxamide | Acid Chloride | nih.gov |
| Substituted Anilines | Substituted N-aryl-6-chloropyrazine-2-carboxamides | Acid Chloride | nih.gov |
| Various Piperazines | (Pyrazin-2-yl)(piperazin-1-yl)methanone derivatives | T3P | rjpbcs.com |
Reduction Reactions to Corresponding Alcohols and Aldehydes
The reduction of the carboxylic acid group in 6-bromo-5-chloropyrazine-2-carboxylic acid to a primary alcohol or an aldehyde represents a valuable synthetic transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. youtube.comyoutube.com The reaction typically proceeds via an initial deprotonation of the carboxylic acid followed by reduction of the resulting carboxylate salt. youtube.com
For a more selective reduction that might avoid the reduction of other functional groups, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is an effective reagent for the reduction of carboxylic acids to primary alcohols. youtube.comyoutube.com Borane is known to be chemoselective for carboxylic acids in the presence of other reducible functional groups like ketones. youtube.com
The selective reduction of carboxylic acids to aldehydes is a more challenging transformation. However, recent advancements have enabled this conversion using catalytic hydrosilylation. nih.gov
Table 3: Potential Reduction Reactions of 6-Bromo-5-chloropyrazine-2-carboxylic Acid This table is based on general reactivity patterns of carboxylic acids, as specific data for the target compound is limited.
| Reagent | Product | Notes | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | (6-Bromo-5-chloropyrazin-2-yl)methanol | Strong, non-selective reducing agent. | youtube.comyoutube.com |
| Borane-Tetrahydrofuran (BH₃-THF) | (6-Bromo-5-chloropyrazin-2-yl)methanol | More chemoselective for carboxylic acids. | youtube.comyoutube.com |
Reactivity of the Halogen Substituents (Bromine and Chlorine)
The bromine and chlorine atoms on the pyrazine core are susceptible to nucleophilic aromatic substitution (SNAᵣ), a reaction pathway facilitated by the electron-withdrawing nature of the pyrazine ring. libretexts.org
Nucleophilic Aromatic Substitution Reactions on the Pyrazine Core
The presence of two nitrogen atoms in the pyrazine ring significantly lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles. libretexts.org This is further enhanced by the presence of the electron-withdrawing carboxylic acid group.
Aminodehalogenation, the substitution of a halogen atom with a nitrogen-containing nucleophile, is a particularly important reaction for this class of compounds. The regioselectivity of this substitution on dihalopyrazines is influenced by the electronic nature of the other substituents on the ring. researchgate.net
In the case of 6-bromo-5-chloropyrazine-2-carboxylic acid, the carboxylic acid group at the 2-position is strongly electron-withdrawing. Studies on related 2-substituted 3,5-dichloropyrazines have shown that an electron-withdrawing group at the 2-position directs nucleophilic attack preferentially to the 5-position. researchgate.net This suggests that in 6-bromo-5-chloropyrazine-2-carboxylic acid, the chlorine atom at the 5-position would be more susceptible to nucleophilic attack by an amine than the bromine atom at the 6-position.
The general mechanism for the SNAr reaction involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the halide ion to restore aromaticity. libretexts.org
Table 4: Predicted Regioselectivity of Aminodehalogenation Based on studies of related dihalopyrazines.
| Nucleophile | Predicted Major Product | Rationale | Reference |
|---|---|---|---|
| Ammonia (NH₃) | 6-Bromo-5-aminopyrazine-2-carboxylic acid | The electron-withdrawing carboxylic acid group at C2 activates the C5 position for nucleophilic attack. | researchgate.net |
| Primary Amines (R-NH₂) | 6-Bromo-5-(alkylamino)pyrazine-2-carboxylic acid | Similar to ammonia, the attack is directed to the more activated C5 position. | researchgate.net |
Alkoxydehalogenation and Thiolate Substitution Reactions
The pyrazine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). thieme-connect.dewikipedia.org This reactivity is further enhanced by the presence of electron-withdrawing groups, such as the halogens and the carboxylic acid on the 6-bromo-5-chloropyrazine-2-carboxylic acid molecule. In these reactions, a nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a negatively charged intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the halide ion. wikipedia.orgmasterorganicchemistry.com
Displacement reactions on chloropyrazines with various nucleophiles, including sodium methoxide (B1231860) (an alkoxide) and sodium benzyl (B1604629) sulphide (a thiolate), have been reported. rsc.org Thiolate anions are generally excellent nucleophiles for SN2-type reactions on alkyl halides and can also participate effectively in nucleophilic aromatic substitutions. libretexts.org
For 6-bromo-5-chloropyrazine-2-carboxylic acid, reactions with alkoxides (RO⁻) or thiolates (RS⁻) are expected to proceed via this SNAr mechanism. The relative reactivity of the two halogen substituents is crucial. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromide a better leaving group. libretexts.orgyoutube.com Consequently, nucleophilic substitution is anticipated to occur preferentially at the C-6 position, displacing the bromide to yield 6-alkoxy- or 6-thio-5-chloropyrazine-2-carboxylic acid derivatives.
Unusual reaction pathways, such as tele-substitution, have been observed in related heterocyclic systems like 1,2,4-triazolo[4,3-a]pyrazines. acs.org This involves the nucleophile attacking a different ring position, followed by a rearrangement that displaces a distant substituent. While less common, the possibility of such alternative mechanisms should be considered, particularly with strong nucleophiles or under specific reaction conditions. acs.org
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis offers powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of the pyrazine ring.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura coupling , which couples an organoboron reagent with an organic halide, is widely used to form carbon-carbon bonds. For dihaloheteroarenes, these couplings can be highly regioselective. nih.gov In the case of 6-bromo-5-chloropyrazine-2-carboxylic acid, the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step to the palladium(0) catalyst allows for selective coupling at the C-6 position. This enables the synthesis of 6-aryl- or 6-vinyl-5-chloropyrazine-2-carboxylic acids. Subsequent coupling at the C-5 position can be achieved under more forcing conditions if desired.
The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is also applicable to halopyrazines. wikipedia.org Similar to the Suzuki reaction, the chemoselectivity is governed by the relative bond strengths, allowing for the preferential formation of a C(sp²)-C(sp) bond at the C-6 position of 6-bromo-5-chloropyrazine-2-carboxylic acid. A noteworthy variant is the decarbonylative Sonogashira coupling, where a carboxylic acid itself can act as the electrophilic partner, although this typically involves activation of the carboxylic acid.
Below is a table summarizing typical conditions for these palladium-catalyzed reactions on related halo-aromatic substrates.
| Reaction | Catalyst System | Base | Solvent | Typical Substrates |
| Suzuki | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Toluene, Dioxane, DME | Arylboronic acids, Heteroarylboronic acids |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, iPr₂NH | THF, Toluene | Terminal Alkynes |
This table presents generalized conditions based on literature for similar heterocyclic systems and may require optimization for the specific substrate. nih.govsci-hub.se
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions, particularly Ullmann-type couplings, provide a classic and still valuable route to forming C-O, C-S, and C-N bonds. organic-chemistry.orgwikipedia.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but have seen significant improvements with the development of modern ligands. wikipedia.orgwikipedia.org
The Ullmann condensation can be used to synthesize aryl ethers, thioethers, and amines from aryl halides. wikipedia.org For 6-bromo-5-chloropyrazine-2-carboxylic acid, reaction with an alcohol or phenol (B47542) in the presence of a copper catalyst would lead to an alkoxy or aryloxy derivative. The mechanism is thought to involve the formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org
The Goldberg reaction , a C-N coupling variant of the Ullmann condensation, allows for the arylation of amines. wikipedia.org More recent developments in copper-catalyzed amination have expanded the scope to include aryl bromides and even less reactive aryl chlorides, sometimes under milder conditions. chemistryviews.orgnih.gov These methods could be applied to synthesize aminopyrazine derivatives from the title compound. The reactivity order for Ullmann couplings generally follows the trend I > Br > Cl, again suggesting that initial reaction at the C-6 position is most likely. chem-station.com
Chemoselectivity and Regioselectivity in Multi-Substituted Pyrazine Systems
The presence of two different halogen atoms on the pyrazine ring of 6-bromo-5-chloropyrazine-2-carboxylic acid makes chemoselectivity a central issue in its derivatization. The selective reaction at one site while leaving the other intact is key to its utility as a synthetic building block.
This selectivity is primarily dictated by the difference in the carbon-halogen bond dissociation energies: C-Br (≈290 kJ/mol) is significantly weaker than C-Cl (≈346 kJ/mol). libretexts.org
In Transition-Metal-Catalyzed Couplings: The first and often rate-determining step in palladium-catalyzed cycles is the oxidative addition of the C-X bond to the metal center. This step is much faster for C-Br bonds than for C-Cl bonds. Therefore, Suzuki, Sonogashira, Heck, and related reactions can be performed selectively at the C-6 bromo position, leaving the C-5 chloro intact for subsequent transformations. This stepwise functionalization has been demonstrated in various dihaloheteroaromatic systems. nih.govsci-hub.senih.gov
In Nucleophilic Aromatic Substitution (SNAr): In the SNAr mechanism, the leaving group ability of the halide is also critical. Bromide is a better leaving group than chloride due to its lower bond strength and greater polarizability. Thus, nucleophiles like alkoxides or thiolates will preferentially displace the bromine atom at C-6.
The positions of the substituents on the electron-deficient pyrazine ring also influence reactivity. The nitrogen atoms strongly withdraw electron density, particularly from the ortho and para positions (C-2, C-3, C-5, C-6). stackexchange.com In this molecule, both the C-5 and C-6 positions are activated towards nucleophilic attack. However, the superior leaving group ability of bromide makes the C-6 position the kinetically favored site for both nucleophilic and cross-coupling reactions.
Mechanistic Investigations of Key Organic Transformations (e.g., Radical-ionic Processes)
The primary transformations of 6-bromo-5-chloropyrazine-2-carboxylic acid are generally understood to proceed through ionic mechanisms.
Nucleophilic Aromatic Substitution (SNAr): As previously discussed, this reaction proceeds via a two-step addition-elimination pathway. The nucleophile adds to the electron-deficient ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), which is the key feature of this ionic mechanism. wikipedia.orgmasterorganicchemistry.com The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which stabilizes it and facilitates the reaction.
Transition-Metal-Catalyzed Couplings: The mechanisms for palladium-catalyzed reactions like the Suzuki and Sonogashira couplings are well-established catalytic cycles involving Pd(0)/Pd(II) intermediates. These are considered two-electron, ionic processes involving steps of oxidative addition, transmetalation, and reductive elimination. Similarly, copper-catalyzed Ullmann reactions are believed to proceed through organocopper intermediates, with proposed mechanisms involving oxidative addition to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. nih.gov
While these ionic pathways are dominant, the existence of alternative radical-ionic processes has been documented for heteroaromatic nucleophilic substitution. The SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism has been observed in reactions of some halogenated pyrazines, pyridazines, and pyrimidines. acs.org This pathway involves the formation of a pyrazine radical anion, followed by the loss of the halide to generate an aryl radical, which then reacts with the nucleophile. The formation of pyrazine radical anions by reduction is a known process. While not the most common pathway for the reactions discussed, the SRN1 mechanism represents a potential alternative under specific conditions, such as those involving photochemical stimulation or potent reducing agents.
Advanced Spectroscopic and Structural Characterization of 6 Bromo 5 Chloropyrazine 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 6-bromo-5-chloropyrazine-2-carboxylic acid, both one-dimensional and two-dimensional NMR techniques would provide definitive structural information.
The ¹H NMR spectrum of 6-bromo-5-chloropyrazine-2-carboxylic acid is expected to be relatively simple, showing a single resonance for the proton at the C-3 position. Due to the strong electron-withdrawing effects of the two nitrogen atoms in the pyrazine (B50134) ring, as well as the adjacent carboxylic acid and halogen substituents, this proton is anticipated to be significantly deshielded, appearing as a singlet in the downfield region of the spectrum, likely around 8.5-9.5 ppm. The acidic proton of the carboxylic acid would appear as a very broad singlet, typically above 12 δ, with its chemical shift being highly dependent on solvent and concentration. pressbooks.pub
The ¹³C NMR spectrum provides more detailed information about the carbon skeleton. Five distinct signals are expected, corresponding to the four carbons of the pyrazine ring and the one carboxylic acid carbon. The chemical shifts can be predicted based on the analysis of similar substituted pyrazines and aromatic carboxylic acids. pressbooks.pubnih.gov The carboxyl carbon is expected to resonate in the typical range for carboxylic acids, around 165-175 ppm. pressbooks.pub The carbon atoms directly bonded to the halogens (C-5 and C-6) will be significantly influenced by their electronegativity. The remaining two pyrazine ring carbons (C-2 and C-3) will also exhibit distinct chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Bromo-5-chloropyrazine-2-carboxylic Acid
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H-3 | 8.5 - 9.5 (s, 1H) | - |
| COOH | >12 (br s, 1H) | - |
| C-2 | - | 145 - 155 |
| C-3 | - | 140 - 150 |
| C-5 | - | 135 - 145 |
| C-6 | - | 125 - 135 |
| COOH | - | 165 - 175 |
Predicted values are based on data from analogous compounds and general NMR principles. pressbooks.pubnih.gov
To unambiguously assign the carbon signals, two-dimensional NMR experiments are crucial. nih.gov
Gradient Heteronuclear Single Quantum Coherence (gHSQC): This experiment would show a direct correlation between the proton at C-3 and the carbon to which it is attached, confirming the ¹³C assignment for C-3.
Gradient Heteronuclear Multiple Bond Correlation (gHMBC): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. The H-3 proton would be expected to show correlations to C-2, C-5, and the carboxylic acid carbon (C=O). These correlations would allow for the definitive assignment of all carbon atoms in the pyrazine ring, which is otherwise challenging based on prediction alone. science.gov
Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. rsc.org
For 6-bromo-5-chloropyrazine-2-carboxylic acid, the spectra would be dominated by vibrations from the carboxylic acid group and the substituted pyrazine ring.
Carboxylic Acid Vibrations: A very broad O-H stretching band is expected from 2500 to 3300 cm⁻¹, a hallmark of hydrogen-bonded carboxylic acid dimers. openstax.org The carbonyl (C=O) stretching vibration will appear as a strong, sharp band around 1710-1760 cm⁻¹. openstax.org Other characteristic bands include the C-O stretch and O-H in-plane bend, typically found in the 1200-1450 cm⁻¹ region. pressbooks.pubcapes.gov.br
Pyrazine Ring Vibrations: Aromatic C-H stretching for the lone proton on the ring would be observed above 3000 cm⁻¹. The pyrazine ring itself gives rise to a series of characteristic C=C and C=N stretching vibrations in the 1400–1600 cm⁻¹ fingerprint region. nih.gov
Carbon-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.
Table 2: Expected Characteristic Vibrational Frequencies for 6-Bromo-5-chloropyrazine-2-carboxylic Acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |
| Carboxylic Acid | C=O stretch | 1710 - 1760 (strong) |
| Carboxylic Acid | C-O stretch / O-H bend | 1200 - 1450 |
| Pyrazine Ring | C-H stretch | 3000 - 3100 |
| Pyrazine Ring | Ring stretches (C=N, C=C) | 1400 - 1600 |
| Carbon-Halogen | C-Br / C-Cl stretch | < 800 |
Data compiled from general spectroscopy principles and studies on related carboxylic acids and pyrazines. pressbooks.pubopenstax.orgcapes.gov.br
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and elucidating fragmentation pathways. The molecular formula of 6-bromo-5-chloropyrazine-2-carboxylic acid is C₅H₂BrClN₂O₂. biosynth.comachemblock.com
The mass spectrum would exhibit a distinctive molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). miamioh.eduwpmucdn.com This would result in a complex pattern of peaks for the molecular ion [M]⁺ and any fragments containing both halogens, with prominent M, M+2, and M+4 peaks. docbrown.infowhitman.edu
The monoisotopic mass of the compound is 235.89882 Da. uni.lu Key fragmentation processes in electron ionization (EI) mass spectrometry would likely include:
Loss of the carboxyl group: A fragmentation resulting in the loss of a •COOH radical (45 Da) is a common pathway for carboxylic acids. libretexts.org
Decarboxylation: The loss of a neutral CO₂ molecule (44 Da) to yield a [C₄H₂BrClN₂]⁺• ion.
Loss of Halogens: Subsequent or competing fragmentation could involve the loss of a chlorine radical (•Cl, 35 Da) or a bromine radical (•Br, 79 Da).
Ion mobility spectrometry, often coupled with mass spectrometry, can provide information on the size and shape of the ion. Predicted Collision Cross Section (CCS) values can be calculated to aid in identification.
Table 3: Predicted Collision Cross Section (CCS) Data for Adducts of 6-Bromo-5-chloropyrazine-2-carboxylic Acid
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 236.90610 | 130.5 |
| [M+Na]⁺ | 258.88804 | 144.9 |
| [M-H]⁻ | 234.89154 | 133.8 |
Data sourced from PubChemLite. uni.lu
X-ray Crystallography for Solid-State Structure Elucidation
While a specific crystal structure for 6-bromo-5-chloropyrazine-2-carboxylic acid is not publicly documented, its solid-state architecture can be inferred from extensive studies on pyrazinoic acid and its derivatives. acs.orgnih.govacs.orgfigshare.comresearchgate.net
It is highly probable that the compound would crystallize to form hydrogen-bonded dimers. In pyrazine monocarboxylic acids, a robust supramolecular synthon is often observed where the carboxylic acid proton forms a strong O-H···N hydrogen bond with a nitrogen atom of an adjacent pyrazine ring. acs.orgnih.gov This interaction is often complemented by a weaker C-H···O hydrogen bond, creating a stable heterodimer. nih.gov Alternatively, the classic carboxylic acid homodimer, formed by two O-H···O hydrogen bonds, could also occur. The planarity of the pyrazine ring would facilitate efficient packing in the crystal lattice. Furthermore, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding (e.g., C-Br···N, C-Cl···O) and other noncovalent interactions that would further direct the three-dimensional crystal packing. acs.org
Table 4: Example Crystallographic Data for a Related Compound: Pyrazinoic Acid
| Parameter | Pyrazinoic Acid |
|---|---|
| Formula | C₅H₄N₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 11.352 |
| b (Å) | 7.363 |
| c (Å) | 6.454 |
| Z | 4 |
Data corresponds to one of the determined structures of pyrazinoic acid. nih.govwikipedia.org
Computational Chemistry and Theoretical Investigations of 6 Bromo 5 Chloropyrazine 2 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
For 6-bromo-5-chloropyrazine-2-carboxylic acid, DFT calculations, likely using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecule's geometry and calculate a range of electronic properties. These properties are crucial for understanding the molecule's stability, and reactivity, and for parameterizing more complex simulations.
Key electronic properties that would be determined include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is fundamental to predicting sites of electrophilic or nucleophilic attack.
Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, further refining the picture of the molecule's electronic landscape.
While specific DFT studies on 6-bromo-5-chloropyrazine-2-carboxylic acid are not prevalent in the literature, studies on similar halopyrazines and pyrazine (B50134) derivatives consistently show that the electronegative nitrogen atoms and halogen substituents significantly influence the electronic properties.
Illustrative Data Table: Calculated Electronic Properties
Note: The following data are illustrative examples of what a DFT study on 6-bromo-5-chloropyrazine-2-carboxylic acid would generate and are based on typical values for similar compounds. They are not experimentally verified or published results for this specific molecule.
| Property | Illustrative Calculated Value | Unit |
| HOMO Energy | -7.2 | eV |
| LUMO Energy | -2.5 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Dipole Moment | 2.8 | Debye |
| Electron Affinity | 2.1 | eV |
| Ionization Potential | 8.9 | eV |
Prediction of Chemical Reactivity and Reaction Pathways (e.g., Electronic Deficiency Analysis)
The pyrazine ring is known to be electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further intensified in 6-bromo-5-chloropyrazine-2-carboxylic acid by the presence of three electron-withdrawing groups: a bromine atom, a chlorine atom, and a carboxylic acid group. This pronounced electronic deficiency is the primary determinant of its chemical reactivity.
Electronic Deficiency Analysis: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. Computational analysis of the Molecular Electrostatic Potential (MEP) surface would visually confirm this. The MEP map would show positive potential (blue regions) over the carbon atoms of the pyrazine ring, indicating their electrophilic character and susceptibility to attack by nucleophiles. Conversely, negative potential (red regions) would be localized around the nitrogen atoms and the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character.
Prediction of Reaction Pathways: The presence of two different halogen atoms (bromo and chloro) on the pyrazine ring raises questions about their relative reactivity in nucleophilic aromatic substitution (SNAr) reactions. Generally, in nucleophilic aromatic substitution, the rate of reaction is influenced by the ability of the leaving group to depart. While bromide is typically a better leaving group than chloride in aliphatic systems, in aromatic systems, the carbon-halogen bond strength and the stability of the intermediate (a Meisenheimer complex) are critical factors. matrixscientific.com
Computational modeling can predict the most likely pathway for substitution by:
Modeling the Meisenheimer complex: Calculating the energies of the intermediates formed by nucleophilic attack at the carbon bearing the bromine versus the carbon bearing the chlorine. The lower energy intermediate would suggest the more favorable pathway.
Calculating the activation energies: Determining the energy barriers for the substitution of bromine versus chlorine. The reaction with the lower activation energy would be predicted to be faster.
Given the strong electron-withdrawing nature of the substituents, SNAr reactions are expected to be a dominant feature of this molecule's chemistry. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational Analysis: The primary source of conformational flexibility in 6-bromo-5-chloropyrazine-2-carboxylic acid is the rotation around the single bond connecting the carboxylic acid group to the pyrazine ring. A conformational analysis would involve systematically rotating this bond and calculating the potential energy at each angle. This generates a potential energy surface that reveals the most stable conformation(s) (energy minima) and the energy barriers to rotation (transition states).
It is expected that the most stable conformation would involve the carboxylic acid group being planar with the pyrazine ring to maximize conjugation, with potential stabilization from intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of the pyrazine ring.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms of the molecule, an MD simulation can explore the accessible conformations and vibrational modes in a simulated environment (e.g., in a solvent like water).
For 6-bromo-5-chloropyrazine-2-carboxylic acid, an MD simulation could:
Assess the stability of the lowest energy conformers in a solution.
Investigate the dynamics of the carboxylic acid group's rotation.
Analyze the hydrogen bonding patterns between the molecule and surrounding solvent molecules, providing insights into its solvation and solubility.
Serve as a starting point for more complex simulations, such as docking the molecule into a biological target. biosynth.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Design
QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific property. uni.lu These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules. While a full QSAR study requires a dataset of related molecules with measured activities, we can discuss the computational determination of the descriptors that would be essential for such a study of pyrazine derivatives. libretexts.org
Hydrophobicity is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (Log P), which describes the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water), is the most common measure of hydrophobicity.
Log P can be calculated using various computational methods, which are often based on fragment contributions or atomic properties. For 6-bromo-5-chloropyrazine-2-carboxylic acid, a predicted XlogP value of 1.6 is available from PubChem, indicating moderate hydrophobicity. Different computational algorithms may yield slightly different values. The distribution coefficient (Log D) is a related parameter that accounts for the ionization state of the molecule at a given pH, which is particularly relevant for a compound with an acidic carboxylic acid group.
Illustrative Data Table: Calculated Hydrophobicity and Physicochemical Properties
Note: This table contains a mix of predicted data from public databases and illustrative values for other QSAR descriptors. These are not experimentally verified results for this specific molecule.
| Descriptor | Source/Method | Illustrative Value |
| XlogP | PubChem (Predicted) | 1.6 |
| Polar Surface Area (PSA) | Calculation | 63.1 Ų |
| Hydrogen Bond Donors | Calculation | 1 |
| Hydrogen Bond Acceptors | Calculation | 4 |
| Rotatable Bonds | Calculation | 1 |
Topological Descriptors: These are numerical values derived from the graph representation of a molecule (atoms as nodes, bonds as edges). They encode information about the size, shape, branching, and connectivity of the molecule. Examples of topological descriptors include:
Wiener Index: Relates to the sum of distances between all pairs of atoms.
Zagreb Indices: Based on the degree of connectivity of atoms.
Kappa Shape Indices: Describe different aspects of the molecular shape.
These descriptors are computationally inexpensive to calculate and have been successfully used in QSAR models of various classes of compounds, including pyrazine derivatives, to correlate structure with activities like antitubercular and antibacterial effects. libretexts.org
Molecular Fingerprints: A molecular fingerprint is a bit string representation of a molecule's structure. Each bit corresponds to the presence or absence of a specific structural feature or substructure. Fingerprints are not single numerical descriptors but rather a vector that can be used to:
Assess molecular similarity: By comparing the fingerprints of different molecules, one can quantify their structural similarity. This is useful for virtual screening, where one searches a database for molecules similar to a known active compound.
Develop QSAR models: Fingerprints can be used as input variables for machine learning algorithms to build predictive models of biological activity.
For 6-bromo-5-chloropyrazine-2-carboxylic acid, a variety of fingerprint types (e.g., MACCS keys, ECFP) could be generated to encode its structural features for use in similarity searches and predictive modeling.
Strategic Applications in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Heterocyclic Architectures.uni.luchemscene.com
The pyrazine (B50134) ring is a core component of many biologically active compounds and functional materials. nih.govmdpi.com 6-bromo-5-chloropyrazine-2-carboxylic acid, with its multiple reaction points, is an ideal starting material for constructing intricate heterocyclic systems. sigmaaldrich.com
The presence of reactive halogen atoms allows for intramolecular cyclization reactions to form fused pyrazine systems. For instance, the bromine and chlorine atoms can undergo sequential or selective displacement reactions with difunctional nucleophiles to construct bicyclic and polycyclic heterocyclic frameworks. These fused systems are of significant interest in medicinal chemistry due to their potential as scaffolds for novel therapeutic agents. A related synthetic sequence toward 6-substituted-5H-pyrrolo[2,3-b]pyrazines involved a Sonogashira coupling followed by a base-induced cyclization, demonstrating the utility of halogenated pyrazines in forming fused systems. rsc.org
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. nih.gov The carboxylic acid functionality of 6-bromo-5-chloropyrazine-2-carboxylic acid can participate in isocyanide-based MCRs like the Ugi and Passerini reactions. nih.gov These reactions allow for the rapid assembly of complex molecules incorporating the pyrazine core, along with other diverse fragments, leading to the efficient synthesis of large chemical libraries.
Precursor for Structurally Diverse Pyrazine Derivatives
The differential reactivity of the bromine and chlorine atoms, along with the carboxylic acid group, enables the selective functionalization of the pyrazine ring, leading to a vast array of structurally diverse derivatives.
The ability to selectively modify the 6-bromo-5-chloropyrazine-2-carboxylic acid molecule at its three reactive sites is a powerful tool for generating chemical libraries. For example, the carboxylic acid can be converted to amides, esters, or other functional groups, while the halogen atoms can be substituted through various cross-coupling reactions. This combinatorial approach allows for the creation of a large number of unique pyrazine-based compounds for high-throughput screening in drug discovery and materials science. The synthesis of pyrazine-2-carboxylic acid derivatives with various side chains has been successfully achieved for the development of potential lead compounds. researchgate.netrjpbcs.com
The nitrogen atoms in the pyrazine ring, along with strategically introduced functional groups, can act as coordination sites for metal ions. This makes pyrazine derivatives derived from 6-bromo-5-chloropyrazine-2-carboxylic acid attractive candidates for the development of novel ligands for catalysis. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are frequently employed to introduce new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of the pyrazine ring. rsc.org The resulting functionalized pyrazines can be designed to act as chiral ligands for asymmetric catalysis or as components of metal-organic frameworks (MOFs).
Intermediate in the Synthesis of Advanced Organic Materials and Specialized Chemicals
The unique electronic and structural properties of the pyrazine ring make it a valuable component in the design of advanced organic materials. researchgate.netossila.com
The highly functionalized nature of 6-bromo-5-chloropyrazine-2-carboxylic acid makes it a key intermediate in the synthesis of specialized organic molecules with tailored properties. The pyrazine core can be incorporated into larger conjugated systems to create organic semiconductors, dyes, and other functional materials. The ability to precisely control the substitution pattern on the pyrazine ring allows for the fine-tuning of the electronic and photophysical properties of the final material.
Future Directions and Research Opportunities
Exploration of Sustainable and Green Synthetic Methodologies
The chemical industry's increasing focus on sustainability necessitates a shift towards more environmentally friendly synthetic processes. tandfonline.comtandfonline.com Future research on 6-bromo-5-chloropyrazine-2-carboxylic acid will likely prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.
Key areas of exploration include:
Biocatalysis: The use of enzymes, such as lipases or aminotransferases, offers a green alternative for synthesizing pyrazine (B50134) derivatives. nih.govresearchgate.net For instance, enzymes like Lipozyme® TL IM have been successfully used in the aminolysis of pyrazine esters to form pyrazinamides under mild conditions. nih.gov Future work could adapt these biocatalytic methods for the amidation of 6-bromo-5-chloropyrazine-2-carboxylic acid or its esters, providing a highly selective and environmentally benign pathway to novel derivatives.
One-Pot Reactions: Combining multiple synthetic steps into a single, continuous process, known as a one-pot reaction, improves efficiency and reduces solvent waste and purification needs. tandfonline.comresearchgate.net Developing a one-pot synthesis for derivatives of 6-bromo-5-chloropyrazine-2-carboxylic acid, perhaps by combining halogen-selective cross-coupling with subsequent functionalization, would be a significant advancement.
Green Solvents and Catalysts: Traditional organic synthesis often relies on volatile and toxic solvents. Research into using greener alternatives like water or tert-amyl alcohol for pyrazine synthesis is ongoing. nih.gov Furthermore, replacing expensive and toxic heavy metal catalysts (e.g., palladium) with more abundant and less toxic base-metal catalysts, such as those based on manganese, is a promising direction for reactions like dehydrogenative coupling. nih.gov
Discovery of Novel Reactivity Modes for Halogenated Pyrazine Carboxylic Acids
The unique arrangement of two different halogen atoms (bromine and chlorine) and a carboxylic acid group on the pyrazine ring of 6-bromo-5-chloropyrazine-2-carboxylic acid presents a platform for exploring novel and selective chemical transformations.
Future research could focus on:
Selective Cross-Coupling Reactions: The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization. The C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. acs.org This allows for the selective introduction of an aryl or alkyl group at the 6-position, leaving the chlorine at the 5-position available for a subsequent, different coupling reaction under more forcing conditions. This stepwise approach could generate highly complex and diverse tri-substituted pyrazines.
C-H Bond Functionalization: Direct C-H activation and functionalization is a powerful tool for modifying heterocyclic cores without the need for pre-functionalized starting materials. mdpi.com Research could explore palladium-catalyzed C-H arylation to directly couple aryl groups to the pyrazine ring, guided by the existing substituents. acs.org
N-Oxide Chemistry: The formation of a pyrazine N-oxide intermediate can alter the electronic properties of the ring and direct the regioselectivity of subsequent reactions. mdpi.com This strategy has been used to facilitate cross-coupling reactions and could be applied to 6-bromo-5-chloropyrazine-2-carboxylic acid to unlock new synthetic pathways that are otherwise difficult to achieve. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry, capable of accelerating drug discovery and process development. researchgate.net
For 6-bromo-5-chloropyrazine-2-carboxylic acid and its derivatives, AI and ML could be applied to:
Predicting Biological Activity (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using machine learning algorithms to predict the biological activity of novel derivatives before they are synthesized. researchgate.net By training a model on a dataset of known pyrazine compounds and their activities, researchers can identify which modifications to the 6-bromo-5-chloropyrazine-2-carboxylic acid scaffold are most likely to yield potent compounds, thereby prioritizing synthetic efforts.
Reaction Outcome Prediction: ML models can be trained on vast datasets of chemical reactions to predict the most likely products, yields, and optimal conditions for a given set of reactants. This could be used to rapidly screen potential reaction pathways for synthesizing derivatives of the title compound, saving significant time and resources in the lab.
Genomic-Based Resistance Prediction: In the context of developing new antitubercular drugs, machine learning platforms have been developed to predict drug resistance based on the genomic data of Mycobacterium tuberculosis. nih.gov An explainable AI model, combining a deep convolutional neural network (DCNN) and a support vector machine (SVM), successfully predicted pyrazinamide (B1679903) resistance with high accuracy and identified the genetic mutations responsible. nih.gov Similar platforms could be used to guide the design of derivatives of 6-bromo-5-chloropyrazine-2-carboxylic acid to overcome existing resistance mechanisms.
Development of High-Throughput Synthesis and Screening Strategies for Derivatives
To efficiently explore the chemical space around 6-bromo-5-chloropyrazine-2-carboxylic acid, high-throughput synthesis and screening methods are essential. These technologies allow for the rapid creation and evaluation of large libraries of related compounds.
Future strategies include:
Continuous-Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and ease of scalability. nih.gov A continuous-flow system could be designed for the multi-step synthesis of a library of derivatives from 6-bromo-5-chloropyrazine-2-carboxylic acid. This method has been successfully applied to the synthesis of pyrazinamide derivatives, demonstrating its feasibility and efficiency. nih.gov
Parallel Synthesis: This technique involves performing a large number of separate but related reactions simultaneously, for example, in a multi-well plate format. By reacting 6-bromo-5-chloropyrazine-2-carboxylic acid (or a reactive intermediate) with a diverse set of building blocks in a parallel synthesizer, a large library of analogues can be generated quickly for subsequent biological screening.
Automated Screening: Once a library of derivatives has been synthesized, automated, high-throughput screening (HTS) can be used to rapidly assess their biological activity against a specific target. This combination of high-throughput synthesis and screening dramatically accelerates the hit-to-lead process in drug discovery.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-5-chloropyrazine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation and carboxylation steps. For example, bromination of pyrazine precursors under controlled conditions (e.g., using N-bromosuccinimide in DMF at 0–5°C) followed by hydrolysis of ester intermediates (e.g., ethyl esters) to yield the carboxylic acid . Optimization of stoichiometry and temperature is critical; excess brominating agents may lead to over-substitution, reducing purity. Yield improvements (>70%) are achieved via slow addition of reagents and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies substitution patterns on the pyrazine ring. For instance, downfield shifts in carbonyl carbons (~165 ppm) and aromatic protons (~8.5–9.0 ppm) confirm carboxyl and halogen groups .
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Br/C-Cl stretches) validate functional groups .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 237.44 for C₅H₂BrClN₂O₂) and isotopic patterns consistent with Br/Cl .
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to its T-classification (toxic via ingestion/inhalation). Avoid skin contact, as it may cause irritation (H317) .
- Storage : Store in sealed, dark containers at 0–6°C to prevent decomposition .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the bioactivity of derivatives against Mycobacterium tuberculosis?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, 6-chloro-N-octylpyrazine-2-carboxamide derivatives show strong binding to M. tuberculosis enoyl-ACP reductase (InhA) via hydrogen bonding and hydrophobic interactions .
- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental MIC values. Discrepancies may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .
Q. What structural features of 6-bromo-5-chloropyrazine-2-carboxylic acid influence its pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : The bromine and chlorine substituents increase logP (~2.1), enhancing membrane permeability but reducing aqueous solubility.
- Metabolic Stability : Electron-withdrawing groups (Br/Cl) slow hepatic CYP450-mediated oxidation, as shown in microsomal assays .
- SAR Studies : Alkyl chain elongation in carboxamide derivatives improves bioavailability but may increase cytotoxicity (e.g., octyl vs. methyl groups) .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for derivatives?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening. For example, rotameric equilibria in ester derivatives can obscure proton splitting .
- 2D Techniques : HSQC and HMBC correlations clarify ambiguous assignments, such as differentiating pyrazine ring protons from solvent artifacts .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate) to validate shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
